REACTION_SMILES
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[CH3:11][C:12]#[N:13].[CH:21]([N:22]([CH:23]([CH3:24])[CH3:25])[CH2:26][CH3:27])([CH3:28])[CH3:29].[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]([CH2:9][CH3:10])[c:7]1[F:8].[Cl:31][CH2:32][Cl:33].[OH2:30].[SH:14][c:15]1[cH:16][cH:17][cH:18][cH:19][cH:20]1>>[c:2]1([S:14][c:15]2[cH:16][cH:17][cH:18][cH:19][cH:20]2)[n:3][cH:4][n:5][c:6]([CH2:9][CH3:10])[c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(C(C)C)C(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ncnc(Cl)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccccc1
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Name
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Type
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product
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Smiles
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CCc1ncnc(Sc2ccccc2)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |